molecular formula C5H12ClNO3S B2716348 (3-Amino-1,1-dioxothiolan-3-yl)methanol;hydrochloride CAS No. 2402828-93-5

(3-Amino-1,1-dioxothiolan-3-yl)methanol;hydrochloride

Cat. No.: B2716348
CAS No.: 2402828-93-5
M. Wt: 201.67
InChI Key: YHUKBLYZMHMQHY-UHFFFAOYSA-N
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Description

(3-Amino-1,1-dioxothiolan-3-yl)methanol;hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a dioxothiolan ring, and a methanol group, along with a hydrochloride salt. Its unique structure makes it an interesting subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-1,1-dioxothiolan-3-yl)methanol;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiol compound with an amino alcohol in the presence of an oxidizing agent to form the dioxothiolan ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-1,1-dioxothiolan-3-yl)methanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxothiolan ring to a thiol or thioether.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (3-Amino-1,1-dioxothiolan-3-yl)methanol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for investigating cellular processes and pathways.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (3-Amino-1,1-dioxothiolan-3-yl)methanol;hydrochloride involves its interaction with specific molecular targets. The amino group and dioxothiolan ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-1,1-dioxothiolan-3-yl)methanol
  • (3-Amino-1,1-dioxothiolan-3-yl)ethanol
  • (3-Amino-1,1-dioxothiolan-3-yl)propanol

Uniqueness

(3-Amino-1,1-dioxothiolan-3-yl)methanol;hydrochloride is unique due to the presence of the hydrochloride salt, which can enhance its solubility and stability. This makes it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

(3-amino-1,1-dioxothiolan-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S.ClH/c6-5(3-7)1-2-10(8,9)4-5;/h7H,1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUKBLYZMHMQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2402828-93-5
Record name 3-amino-3-(hydroxymethyl)-1lambda6-thiolane-1,1-dione hydrochloride
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